molecular formula C22H24N4O3S B293613 3-(3-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B293613
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: NDVZSLFKJPCHIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of triazolo-thiadiazole derivatives and has been studied extensively for its ability to act as an effective therapeutic agent in various diseases.

Wirkmechanismus

The mechanism of action of 3-(3-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, it has been reported that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
Studies have shown that 3-(3-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can exhibit a wide range of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of various cancer cell lines. In addition, this compound has been found to exhibit antibacterial and antifungal activities, suggesting its potential use as an antimicrobial agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(3-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as a therapeutic agent in various diseases. Its ability to exhibit a wide range of biological activities makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research on 3-(3-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential use as an antiviral agent. Studies have shown that this compound can exhibit antiviral activity against various viruses, including the influenza virus and the hepatitis C virus. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that this compound can exhibit neuroprotective effects, suggesting its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore its potential as an antimicrobial agent and its mechanism of action in various diseases.
Conclusion
In conclusion, 3-(3-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its ability to exhibit a wide range of biological activities makes it a promising candidate for drug development. Future research is needed to fully understand its mechanism of action and potential applications in various diseases.

Synthesemethoden

The synthesis of 3-(3-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods. One of the most common methods involves the reaction of 3-methylbenzaldehyde, 3,4,5-triethoxyaniline, and 2-mercapto-1,3,4-triazole in the presence of a catalyst such as sodium ethoxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

3-(3-Methylphenyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential pharmacological properties. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. Due to these properties, this compound has been investigated as a potential therapeutic agent in various diseases, including cancer, infectious diseases, and inflammatory disorders.

Eigenschaften

Molekularformel

C22H24N4O3S

Molekulargewicht

424.5 g/mol

IUPAC-Name

3-(3-methylphenyl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H24N4O3S/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)21-25-26-20(23-24-22(26)30-21)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3

InChI-Schlüssel

NDVZSLFKJPCHIS-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C

Kanonische SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4=CC=CC(=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.